1-phenyl-4-(1-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperidine-4-carbonyl)piperazine
Description
1-Phenyl-4-(1-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperidine-4-carbonyl)piperazine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core fused with a phenyl group at position 2. This core is linked to a piperidine ring, which is further connected via a carbonyl bridge to a 1-phenylpiperazine moiety.
Properties
IUPAC Name |
(4-phenylpiperazin-1-yl)-[1-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N6O/c35-28(33-19-17-31(18-20-33)24-9-5-2-6-10-24)23-11-14-32(15-12-23)27-26-21-25(22-7-3-1-4-8-22)30-34(26)16-13-29-27/h1-10,13,16,21,23H,11-12,14-15,17-20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTBUHZVIHZHRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=CC=C3)C4=NC=CN5C4=CC(=N5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-4-(1-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperidine-4-carbonyl)piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the condensation of a pyrazole derivative with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the piperidine moiety: This step involves the reaction of the pyrazolo[1,5-a]pyrazine intermediate with a piperidine derivative, often using a coupling reagent such as EDCI or DCC.
Final coupling with piperazine: The final step involves the coupling of the intermediate with piperazine, typically under basic conditions using a catalyst such as palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-phenyl-4-(1-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperidine-4-carbonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, H2
Substitution: Halogenating agents (e.g., NBS), nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-phenyl-4-(1-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperidine-4-carbonyl)piperazine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used in studies investigating its effects on various biological targets, including enzymes and receptors.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1-phenyl-4-(1-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperidine-4-carbonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation . Additionally, it may interact with receptors to modulate signal transduction pathways, leading to changes in cellular responses .
Comparison with Similar Compounds
Structural Similarities and Differences
Key Structural Features of the Target Compound :
- Piperidine-4-carbonyl linker : Enhances conformational flexibility and may influence bioavailability.
- 1-Phenylpiperazine : A common pharmacophore in antipsychotics and antidepressants.
Comparison Table :
Pharmacological and Functional Insights
- G430-1277, with a pyrazolo-pyrazine core and halogenated aryl groups, may exhibit enhanced selectivity for serotonin receptors due to electron-withdrawing substituents (Cl, F) .
Metabolic Stability :
- The piperidine-4-carbonyl linker in the target compound could improve metabolic stability compared to simpler N-phenylpiperazines (e.g., 1-(4-methoxyphenyl)piperazine), which are prone to rapid oxidation .
Biological Activity
1-Phenyl-4-(1-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperidine-4-carbonyl)piperazine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure suggests various pharmacological applications, particularly in neuropharmacology and oncology.
Structure and Synthesis
The compound is characterized by a piperazine core substituted with a phenyl group and a pyrazolo[1,5-a]pyrazine moiety. Its synthesis typically involves multi-step reactions, integrating various functional groups to enhance biological activity. Recent advancements in synthetic methodologies have focused on optimizing yields and reducing reaction times while maintaining structural integrity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance, compounds with similar scaffolds have shown promising results against various cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), and others. The mechanism of action often involves the inhibition of specific kinases or induction of apoptosis in cancer cells.
| Compound Type | Target Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine Derivative | A549 | 49.85 | Induction of apoptosis |
| Pyrazolo[3,4-d]pyrimidine Derivative | HepG2 | 26 | Kinase inhibition |
2. Neuropharmacological Activity
The compound has been evaluated for its neuropharmacological effects, particularly its anxiolytic and antidepressant-like activities. In studies involving animal models, it has been shown to interact with the serotonergic system and GABAA receptors, suggesting a multi-target approach for treating anxiety and depression.
Case Study Example:
In one study, a related piperazine derivative demonstrated significant anxiolytic effects in Swiss mice. The administration of the compound prior to behavioral tests such as the elevated plus-maze revealed its ability to reduce anxiety-like behaviors.
3. Enzymatic Inhibition
The compound's potential as an enzyme inhibitor has also been explored, particularly in relation to protein kinases involved in cancer progression. The design of similar compounds has shown that they can effectively inhibit target enzymes at low concentrations, highlighting their therapeutic potential.
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Serotonergic System Interaction: Modulation of serotonin receptors contributes to its anxiolytic properties.
- GABAA Receptor Binding: Enhances the inhibitory neurotransmission leading to reduced anxiety.
- Kinase Inhibition: Disruption of signaling pathways critical for cancer cell survival and proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
